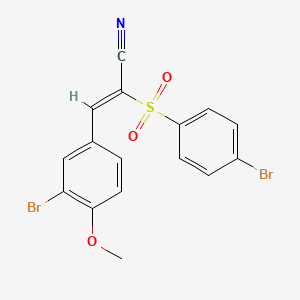
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile, also known as BBP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile has been used as a building block for the synthesis of organic semiconductors and other functional materials. In organic electronics, (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile has been studied as a potential material for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular signaling pathways. (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a role in the regulation of cell growth and differentiation. (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce cell migration and invasion. In vivo studies have shown that (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile can inhibit tumor growth and metastasis in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several areas of future research that could be explored with (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile. One area of interest is the development of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile as a building block for the synthesis of new functional materials with potential applications in electronics, optoelectronics, and other fields. Additionally, further studies are needed to elucidate the mechanism of action of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile and its effects on cellular signaling pathways.
Synthesemethoden
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In the Suzuki-Miyaura cross-coupling reaction, 3-bromo-4-methoxyphenylboronic acid and 4-bromobenzenesulfonyl chloride are reacted with propargyl bromide in the presence of a palladium catalyst to yield (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile. In the Heck reaction, 3-bromo-4-methoxyphenylacetylene and 4-bromobenzenesulfonyl chloride are reacted with palladium acetate and triphenylphosphine in the presence of a base to yield (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile.
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromophenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO3S/c1-22-16-7-2-11(9-15(16)18)8-14(10-19)23(20,21)13-5-3-12(17)4-6-13/h2-9H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHJTLHPEFFIOC-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

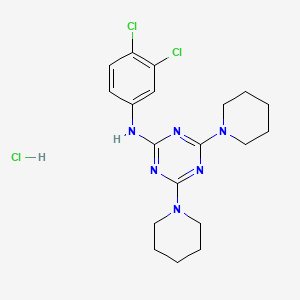
![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2662520.png)
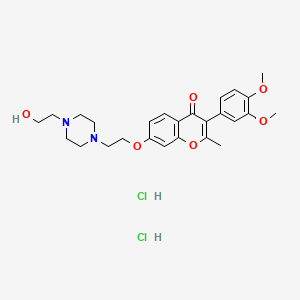
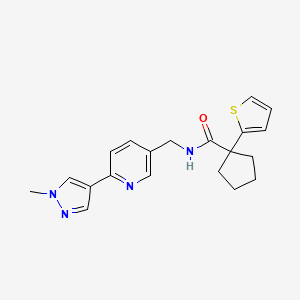
![2-[(2-Chloropropanoylamino)methyl]-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662525.png)
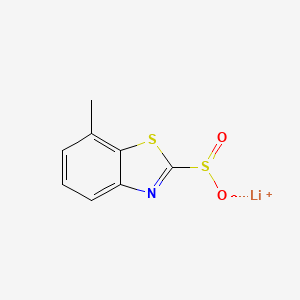
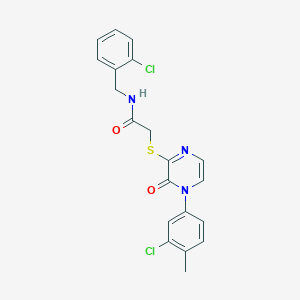
![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)
![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)
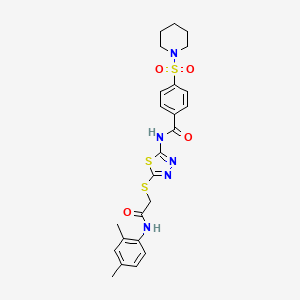
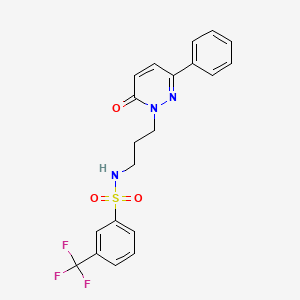
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)
![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)
